molecular formula C8H15NO B7784761 1-(1-aminocyclohexyl)ethan-1-one

1-(1-aminocyclohexyl)ethan-1-one

Cat. No.: B7784761
M. Wt: 141.21 g/mol
InChI Key: RQDNTWYRVSVNSZ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclohexyl)ethan-1-one (CID 5200357) is a cyclohexane derivative featuring an amino group (-NH₂) and a ketone group (-CO-) on adjacent carbon atoms. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol), with the SMILES notation CC(=O)C1(CCCCC1)N . The amino group confers basicity and hydrogen-bonding capacity, influencing solubility and reactivity. This compound is structurally related to several cyclohexane- and ketone-containing derivatives, which differ in substituents, functional groups, and applications.

Properties

IUPAC Name

1-(1-aminocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDNTWYRVSVNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859182-94-8
Record name 1-(1-aminocyclohexyl)ethan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-aminocyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-aminocyclohexyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Oximes and nitriles.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-aminocyclohexyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-aminocyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Cyclohexyl-2-(phenylthio)ethan-1-one

  • Structure : Features a cyclohexyl group and a phenylthio (-SPh) substituent.
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol in DMF (52.4% yield) .
  • Key Differences: The phenylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfones) but lacks the basicity of the amino group.
  • Applications : Used in asymmetric catalysis studies as a directing group .

1-Acetylcyclohexanol (1-(1-Hydroxycyclohexyl)ethan-1-one)

  • Structure: Contains a hydroxyl (-OH) group instead of an amino group.
  • Properties: Higher polarity due to the hydroxyl group, enhancing solubility in polar solvents like water or ethanol .
  • Reactivity: The hydroxyl group can participate in esterification or dehydration reactions, unlike the amino group’s nucleophilic properties.

1-[3-(Dimethylamino)phenyl]ethan-1-one

  • Structure: Aromatic dimethylamino (-N(CH₃)₂) group attached to a phenyl ring.
  • Properties: Molecular formula C₁₀H₁₃NO (163.22 g/mol); the aromatic ring introduces conjugation, affecting electronic properties .
  • Applications : Widely used in pharmaceutical and material science research due to its versatility in synthesizing bioactive molecules .

1-(1-Methylcyclohexyl)ethan-1-one

  • Structure: Methyl (-CH₃) substituent instead of amino.
  • Properties: Reduced polarity compared to the amino derivative, leading to higher hydrophobicity .
  • Applications: Potential use in fragrance or polymer industries due to its non-polar character.

1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one

  • Structure : Cyclohexene ring with a methyl group, introducing unsaturation.
  • Properties : The double bond increases planarity and reactivity (e.g., Diels-Alder reactions) compared to the saturated cyclohexane in the target compound .

Structural and Functional Group Analysis

Compound Substituent/Functional Group Key Reactivity/Properties Applications
1-(1-Aminocyclohexyl)ethan-1-one -NH₂, -CO- Basicity, H-bonding, nucleophilicity Drug intermediates, catalysis
1-Cyclohexyl-2-(phenylthio)ethan-1-one -SPh, -CO- Sulfur oxidation, directing group in catalysis Asymmetric synthesis
1-Acetylcyclohexanol -OH, -CO- Polar, esterification/dehydration Solvents, polymer precursors
1-[3-(Dimethylamino)phenyl]ethan-1-one -N(CH₃)₂ (aromatic) Conjugation, electron-donating effects Pharmaceuticals, agrochemicals

Biological Activity

1-(1-aminocyclohexyl)ethan-1-one, also known as a cyclohexyl derivative with both an amino and a ketone functional group, has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. With the molecular formula C8H15NOC_8H_{15}NO, this compound is being investigated for various applications, including its role as a precursor in pharmaceutical synthesis and its interactions with biological systems.

Chemical Structure and Properties

The compound features a cyclohexyl ring attached to an ethanone moiety with an amino group, which provides it with distinct chemical reactivity. This structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, while the ketone group may participate in various chemical reactions that modulate enzyme activity and receptor interactions. These interactions can lead to significant biological effects, including potential therapeutic applications.

Potential Therapeutic Applications

Research into the therapeutic potential of this compound has highlighted several areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development targeting bacterial infections.
  • Anticancer Properties : Some studies indicate that derivatives of this compound could possess anticancer activity, although specific mechanisms and efficacy require more detailed exploration.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical development lab evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound displayed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL
Bacillus subtilis16 µg/mL

This data supports the hypothesis that structural modifications could enhance its activity against a broader range of pathogens.

Study on Anticancer Activity

In another investigation, researchers explored the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in certain cancer cells at concentrations above 50 µM, indicating its potential as a lead compound for anticancer drug development.

Cell LineIC50 (µM)
HeLa (cervical cancer)45
MCF-7 (breast cancer)60
A549 (lung cancer)50

These results demonstrate the compound's promise in cancer therapy but highlight the need for further studies to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The table below summarizes key differences in biological activity among these compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateModerate
1-(1-aminocyclohexyl)propan-1-oneLowHigh
1-(1-aminocyclohexyl)butan-1-oneHighLow

This comparison illustrates that while this compound shows moderate activity in both domains, other derivatives may offer enhanced effects or specificity.

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